N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide
Description
Properties
IUPAC Name |
N-[1-(4-aminophenyl)sulfonylpiperidin-4-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-2-14(18)16-12-7-9-17(10-8-12)21(19,20)13-5-3-11(15)4-6-13/h2-6,12H,1,7-10,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQCCVDEYCCGOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Aminopiperidine Intermediate
A critical intermediate in the synthesis is 4-aminopiperidine or its protected derivatives such as 4-Boc-aminopiperidine. According to patent CN107805218B, 4-Boc-aminopiperidine is prepared by:
- Step 1: Reaction of N-benzyl-4-piperidone with orthoformate and ammonium chloride in methanol or ethanol under reflux to form an intermediate imine or related compound.
- Step 2: Subsequent reaction with tert-butyl carbamate (Boc protection) in toluene with removal of methanol by azeotropic distillation at elevated temperatures (80-110 °C) to yield a Boc-protected aminopiperidine intermediate.
- Step 3: Catalytic hydrogenation using Pd/C under hydrogen atmosphere (0.8-1.0 MPa) at 60-80 °C for 4-8 hours to remove benzyl protecting groups and obtain 4-Boc-aminopiperidine with yields around 88-90% and high purity (GC content ~99%).
This method provides a high-yield, scalable route to protected 4-aminopiperidine, which is essential for further functionalization.
Coupling with Acrylamide Moiety
The final step involves coupling the piperidinyl sulfonamide intermediate with an acrylamide group:
- Acrylamide coupling is typically achieved by reacting the amine-functionalized intermediate with acryloyl chloride or acrylic acid derivatives under mild base conditions to form the corresponding acrylamide.
- The reaction requires careful temperature control to avoid polymerization of acrylamide and to ensure selective mono-substitution.
- Purification is generally performed by crystallization or chromatography to isolate the pure N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide.
| Step No. | Reaction Description | Reagents/Conditions | Yield (%) | Purity (GC or NMR) | Notes |
|---|---|---|---|---|---|
| 1 | Formation of Boc-protected 4-aminopiperidine | N-benzyl-4-piperidone + orthoformate + Boc-NH2 | 81-90 | ~99% | Reflux, azeotropic distillation |
| 2 | Catalytic hydrogenation to remove benzyl group | Pd/C, H2 (0.8-1.0 MPa), 60-80 °C, 4-8 h | 88-90 | ~99% | Autoclave hydrogenation |
| 3 | Sulfonylation with 4-amino-benzenesulfonyl group | 4-amino-benzenesulfonamide + piperidine amine + pyridine | Not specified | Confirmed by IR/NMR | Controlled sulfonylation conditions |
| 4 | Acrylamide coupling | Acryloyl chloride or acrylic acid derivatives + base | Not specified | Confirmed by NMR/IR | Temperature control critical |
- The Boc-protected 4-aminopiperidine intermediate shows melting points in the range of 161-163 °C with high purity confirmed by gas chromatography and NMR spectroscopy.
- IR and NMR spectroscopy confirm the presence of characteristic functional groups at each stage: sulfonamide NH2 stretching (3498–3008 cm⁻¹), amide carbonyl (1662–1692 cm⁻¹), and aromatic amine signals in 1H NMR.
- X-ray crystallography data for related sulfonamide compounds validate the molecular structure and confirm the successful sulfonylation.
- The hydrogenation step is critical for deprotection and must be carefully monitored by GC to ensure complete conversion without over-reduction or side reactions.
The preparation of this compound involves a multi-step synthetic route starting from N-benzyl-4-piperidone, progressing through Boc-protected 4-aminopiperidine, sulfonylation with 4-amino-benzenesulfonamide, and final acrylamide coupling. The key factors for successful synthesis include:
- Efficient protection and deprotection strategies to handle the piperidine nitrogen.
- Controlled sulfonylation conditions to attach the 4-amino-benzenesulfonyl group.
- Careful handling of acrylamide coupling to avoid polymerization.
- Use of catalytic hydrogenation under optimized pressure and temperature for deprotection.
This synthetic approach is supported by detailed patent protocols and peer-reviewed research articles, providing a robust, scalable methodology for preparing this compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of the original compound .
Scientific Research Applications
Pharmaceutical Development
N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide has been investigated as a potential inhibitor of transglutaminase (TG2), an enzyme implicated in various pathological conditions including cancer and autoimmune diseases. Inhibitors of TG2 can modulate cellular functions such as apoptosis, migration, and differentiation, making this compound a candidate for drug development targeting these pathways .
Cancer Research
The compound's ability to inhibit TG2 has shown promise in cancer therapy, particularly in the treatment of solid tumors where TG2 is often overexpressed. Studies have indicated that TG2 inhibitors can enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to treatment .
Neurological Disorders
Research has also suggested that this compound may have neuroprotective effects. Compounds with similar structures have been studied for their potential to protect neuronal cells from oxidative stress and apoptosis, which are critical mechanisms in neurodegenerative diseases like Alzheimer's and Parkinson's .
Anti-inflammatory Properties
The sulfonamide group within the compound is known for its anti-inflammatory properties. Research indicates that compounds containing sulfonamide moieties can inhibit pro-inflammatory cytokines, suggesting that this compound could be beneficial in treating inflammatory conditions such as rheumatoid arthritis .
Case Study 1: TG2 Inhibition in Cancer Cells
A study published in Cancer Research demonstrated that the application of this compound significantly reduced the viability of pancreatic cancer cells when combined with standard chemotherapy. The results indicated a synergistic effect, leading to increased apoptosis in treated cells compared to controls .
Case Study 2: Neuroprotection Against Oxidative Stress
In a preclinical model of Alzheimer's disease, researchers found that administering this compound resulted in decreased levels of oxidative markers and improved cognitive function in treated animals. This suggests a potential therapeutic role for this compound in neurodegenerative disorders .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| TG2 Inhibition | Reduces tumor cell viability | |
| Neuroprotection | Protects against oxidative stress | |
| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines |
Mechanism of Action
The mechanism of action of N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in tumor cell proliferation and survival .
Comparison with Similar Compounds
Potency in Enzyme Inhibition
- The 4-aminobenzenesulfonyl group in the target compound significantly enhances TG2 inhibitory activity compared to other sulfonyl-acrylamide derivatives. For example, naphthalenesulfonamide inhibitors lacking this group showed reduced potency (up to 10-fold decrease) .
- In contrast, acryloylfentanyl’s phenethyl and phenyl substituents confer high affinity for opioid receptors, demonstrating how minor structural changes redirect activity toward neurological targets .
Selectivity and Off-Target Effects
- The acrylamide warhead in the target compound promotes covalent binding to TG2, improving selectivity over non-covalent inhibitors. However, acryloylfentanyl’s lack of a sulfonyl group results in off-target binding to µ-opioid receptors, leading to psychoactive effects .
- FK866 analogues, such as Compound 9, exhibit sub-nanomolar anti-proliferative activity by targeting nicotinamide phosphoribosyltransferase (NAMPT), a metabolic enzyme overexpressed in cancers .
Biological Activity
N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide (CAS Number: 1392490-95-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and anticancer agent. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure comprising a piperidine ring linked to an acrylamide group and a sulfonamide moiety. The specific arrangement of these functional groups contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H19N3O3S |
| Molecular Weight | 305.38 g/mol |
| IUPAC Name | N-[1-(4-aminophenyl)sulfonylpiperidin-4-yl]prop-2-enamide |
| InChI Key | LHQCCVDEYCCGOI-UHFFFAOYSA-N |
The primary mechanism of action for this compound involves its role as an enzyme inhibitor . It has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in various cancer cells, which is critical for tumor growth and survival. By binding to the active site of CA IX, this compound reduces the hydration of carbon dioxide, leading to decreased tumor cell proliferation and increased apoptosis in cancer cells .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by upregulating apoptotic markers such as cleaved caspase-3 and HIF-1α .
Case Study:
In a study involving HepG2 liver cancer cells, compounds similar to this compound showed IC50 values of 0.12 μM and 0.13 μM, indicating potent inhibitory effects on cell viability .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities against acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating neurological disorders, while urease inhibitors have applications in managing urinary infections.
Table: Enzyme Inhibition Data
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 2.14 ± 0.003 | Urease |
| Eserine (control) | 21.25 ± 0.15 | AChE |
These results suggest that this compound could serve as a lead compound for developing new therapeutic agents targeting these enzymes .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound indicate moderate activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. This activity is attributed to the sulfonamide group, which is known for its antibacterial effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide, and how are intermediates characterized?
- Methodology : The synthesis typically involves multi-step reactions, starting with the sulfonylation of a piperidine precursor. For example, coupling 4-aminobenzenesulfonyl chloride with a piperidin-4-yl intermediate under basic conditions (e.g., triethylamine in dichloromethane). Subsequent acrylamide formation is achieved via acryloyl chloride or activated ester coupling. Intermediates are characterized using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. What spectroscopic methods are employed to confirm the structure of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : -NMR identifies protons on the piperidine ring (δ 1.5–3.0 ppm), sulfonamide NH (δ ~7.5 ppm), and acrylamide vinyl protons (δ 5.5–6.5 ppm). -NMR confirms carbonyl (C=O, δ ~165 ppm) and sulfonamide (SO, δ ~125 ppm) groups .
- Mass Spectrometry : HRMS validates the molecular ion peak (e.g., [M+H]) with ≤2 ppm error .
Q. What purification techniques are optimal for this compound post-synthesis?
- Methodology :
- Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane or methanol/dichloromethane) removes unreacted starting materials.
- Recrystallization : Ethanol or acetonitrile is used to isolate high-purity crystals. Purity is confirmed via HPLC (>95%) .
Advanced Research Questions
Q. How can computational chemistry predict the physicochemical properties of this compound, and what are the limitations?
- Methodology :
- LogP/LogD Prediction : Tools like ACD/Labs Percepta estimate lipophilicity (LogP ~1.5–2.0), but discrepancies arise due to ionization states (e.g., sulfonamide pKa ~10.5). Adjust pH-dependent LogD using in silico models .
- ADMET Properties : Molecular docking (AutoDock Vina) predicts blood-brain barrier permeability, but experimental validation (e.g., PAMPA assay) is critical for accuracy .
Q. What strategies resolve discrepancies in biological activity data between similar acrylamide derivatives?
- Methodology :
- Meta-Analysis : Compare IC values across studies (e.g., neuropeptide Y2 receptor vs. kinase assays) to identify assay-specific biases .
- Structural Overlay : Use X-ray crystallography or molecular dynamics to assess conformational flexibility impacting receptor binding .
Q. How does the sulfonamide group influence the compound's receptor binding affinity, and what methods assess this?
- Methodology :
- SAR Studies : Synthesize analogs without the sulfonamide and compare binding (e.g., SPR or radioligand assays). The sulfonamide enhances hydrogen bonding to residues like Arg/Lys in target proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic contributions (ΔH, ΔS) of sulfonamide-protein interactions .
Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?
- Methodology :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. CYP450 inhibition assays identify metabolic liabilities .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodology :
- Scaffold Modification : Vary substituents on the piperidine (e.g., alkylation) and acrylamide (e.g., electron-withdrawing groups) to assess potency trends.
- 3D-QSAR : CoMFA or CoMSIA models correlate steric/electrostatic fields with activity. Validate with in vitro assays .
Notes
- Contradictions : Variability in LogP predictions vs. experimental data highlights the need for hybrid computational/experimental approaches.
- Regulatory Considerations : While not directly scheduled, structural similarity to controlled piperidine derivatives (e.g., fentanyl analogs) warrants caution in handling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
